
アスピリンカルシウム
概要
説明
Aspirin is a widely used and well-known drug, with a long history of use for its analgesic, antipyretic and anti-inflammatory properties. It is also known as acetylsalicylic acid, and is one of the most commonly used drugs in the world. Aspirin is a member of the class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). In recent years, aspirin has been studied for its potential role in the prevention and treatment of cancer, heart disease, stroke and Alzheimer's disease. In addition, aspirin has been investigated for its potential use in the treatment of osteoporosis and other bone diseases. Aspirin calcium is a new form of aspirin, which has been developed to provide improved absorption and bioavailability of the drug.
科学的研究の応用
アテローム性動脈硬化性心血管疾患の一次予防
アスピリンカルシウムは、アテローム性動脈硬化性心血管疾患(ASCVD)の一次予防における役割について研究されてきました。 研究によると、冠動脈カルシウム(CAC)スコアは、アスピリン療法から最も恩恵を受ける可能性のあるASCVDのない個人を特定できることが示唆されています {svg_1} {svg_2}.
冠動脈カルシウムスキャン
アスピリンカルシウムは、冠動脈カルシウムスキャンと組み合わせて、ASCVDの一次予防のためのアスピリン療法から純粋な利益を得られる可能性のある個人を特定するために使用されてきました {svg_3}.
出血リスク評価
研究では、冠動脈カルシウムの増加は、出血とASCVDイベントの両方に関連していることが示されています {svg_4} {svg_5}. この情報は、アスピリン療法を検討している個人の出血リスクを評価するために使用できます。
カルシウムチャネル活性の調節
アスピリンカルシウムは、カルシウムチャネル活性の影響について研究されてきました {svg_6}. この研究は、カルシウムチャネルが重要な役割を果たすさまざまな医学的状態にとって意味を持つ可能性があります。
作用機序
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin calcium exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by aspirin calcium is the prostaglandin synthesis pathway . By inhibiting COX enzymes, aspirin calcium reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, aspirin calcium can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of aspirin calcium involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of aspirin calcium’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, aspirin calcium has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of aspirin calcium. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aspirin calcium involves the reaction of salicylic acid with calcium hydroxide to form calcium salicylate, which is then reacted with acetic anhydride to form Aspirin calcium.", "Starting Materials": [ "Salicylic acid", "Calcium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Salicylic acid is reacted with calcium hydroxide in a 1:1 molar ratio in the presence of water to form calcium salicylate.", "Step 2: The resulting calcium salicylate is then reacted with acetic anhydride in a 1:1 molar ratio in the presence of a catalyst such as sulfuric acid to form Aspirin calcium.", "Step 3: The Aspirin calcium is then purified through recrystallization using a suitable solvent such as ethanol or methanol." ] } | |
CAS番号 |
69-46-5 |
分子式 |
C18H14CaO8 |
分子量 |
398.4 g/mol |
IUPAC名 |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
その他のCAS番号 |
69-46-5 |
同義語 |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

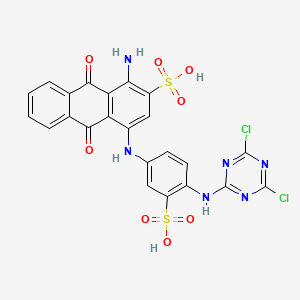
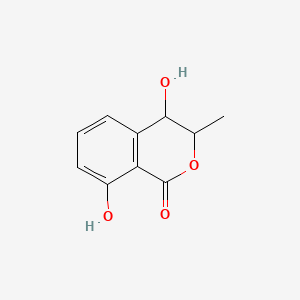


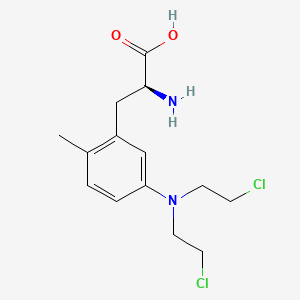
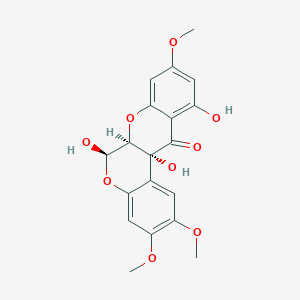
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)

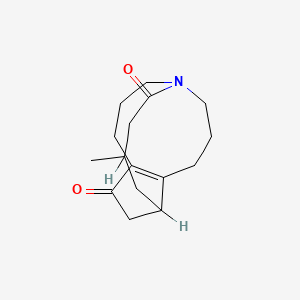
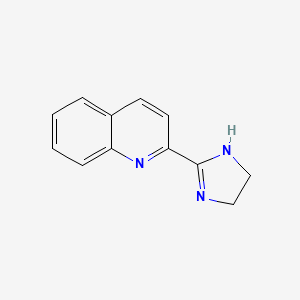

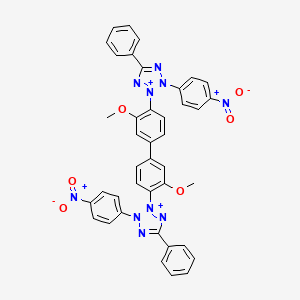
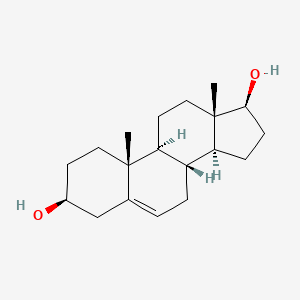
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)